(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-thiazolidine]
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Overview
Description
The compound (8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2’-1,3-thiazolidine] is a complex organic molecule characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2’-1,3-thiazolidine] typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms to form reduced compounds.
Substitution: The replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could be exploited to design novel bioactive compounds with therapeutic potential.
Medicine
In medicine, this compound may be investigated for its pharmacological properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for the treatment of various diseases.
Industry
In industry, this compound may be used in the production of advanced materials with unique properties. Its spirocyclic structure can impart desirable characteristics such as increased stability and enhanced performance in various applications.
Mechanism of Action
The mechanism of action of (8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2’-1,3-thiazolidine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((2R,5R)-5,7-Dihydroxyheptan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
- (8S,9S,10R,13R,14S,17R)-17-[(1R)-1,5-Dimethylhexyl]-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 4-(decyloxy)benzoate
- (S)-2-((8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)propanal
Uniqueness
The uniqueness of (8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2’-1,3-thiazolidine] lies in its spirocyclic structure, which imparts distinct three-dimensional characteristics. This structural feature can enhance its binding affinity and specificity for molecular targets, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
56869-34-2 |
---|---|
Molecular Formula |
C29H51NS |
Molecular Weight |
445.8 g/mol |
IUPAC Name |
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-thiazolidine] |
InChI |
InChI=1S/C29H51NS/c1-20(2)9-8-10-21(3)23-12-13-24-26-25(14-16-28(23,24)5)27(4)15-7-6-11-22(27)19-29(26)30-17-18-31-29/h20-26,30H,6-19H2,1-5H3/t21-,22?,23-,24+,25+,26+,27+,28-,29?/m1/s1 |
InChI Key |
RYZPQVRUEUOSPI-QHFODGSJSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C4(CC5[C@@]3(CCCC5)C)NCCS4)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C4(CC5C3(CCCC5)C)NCCS4)C |
Origin of Product |
United States |
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